molecular formula C8H8ClFN2O B11898050 N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide

Cat. No.: B11898050
M. Wt: 202.61 g/mol
InChI Key: VYMOSUOTXKEAPP-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide (CAS: 1314514-82-3) is a pyridine-based acetamide derivative characterized by a chloro group at position 5, a fluoro group at position 3, and a methyl group at position 4 on the pyridine ring. Its molecular formula is C₉H₉ClFN₂O, with a molecular weight of 202.61 g/mol . The compound is identified by the MDL number MFCD24618232, and its synthesis typically involves acetylation of the corresponding aminopyridine precursor.

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

N-(5-chloro-3-fluoro-4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H8ClFN2O/c1-4-6(9)3-11-8(7(4)10)12-5(2)13/h3H,1-2H3,(H,11,12,13)

InChI Key

VYMOSUOTXKEAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Cl)NC(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide typically involves the introduction of chloro, fluoro, and methyl groups onto the pyridine ring, followed by the acetamide functional group. One common method involves the reaction of 2-chloro-5-fluoro-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new pyridine derivatives with different substituents.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide has been investigated for its role as a pharmacophore in drug design. Preliminary studies indicate its potential efficacy against several diseases, particularly those involving inflammatory pathways and viral infections.

Case Study: Anti-inflammatory Activity
Research has demonstrated that compounds structurally similar to this compound exhibit dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4), which are critical in inflammatory responses. In vitro studies showed significant inhibition of pro-inflammatory cytokines, suggesting that this compound may have similar anti-inflammatory properties .

Case Study: SARS-CoV-2 Main Protease Inhibitors
A study identified novel inhibitors for the main protease (Mpro) of SARS-CoV-2, highlighting compounds like this compound. Although the binding affinity was moderate, with Kd values around 185–368 µM, it underscores the relevance of this compound in antiviral drug design .

Chemical Synthesis Applications

Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can enhance the performance of pharmaceuticals and agrochemicals .

Material Science Applications

Development of Functional Materials
The compound is also explored for its utility in developing materials with specific properties, such as polymers and coatings. Its structural characteristics allow for enhancements in thermal stability and mechanical properties of materials, making it valuable in industrial applications .

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the acetamide group can form hydrogen bonds with target molecules. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Pyridine-Acetamide Cores

Halogen-Substituted Pyridinyl Acetamides

  • 2-Chloro-N-(5-fluoro-2-pyridinyl)acetamide (CAS: 480452-41-3): This analogue lacks the 4-methyl group present in the target compound. The absence of the methyl substituent reduces steric hindrance and may lower lipophilicity (ClogP ≈ 1.2 vs. ~1.8 for the target compound). Such differences can influence membrane permeability and target binding kinetics .
  • N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8): Incorporates a trifluoromethyl group and a triazole-sulfanyl moiety.
Heterocyclic-Fused Acetamides**
  • N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide: This compound features a fused pyrido-thieno-pyrimidine core. The extended π-system and additional hydrogen-bonding sites (e.g., pyrimidinone) may enhance interactions with kinase targets, but the complexity reduces synthetic accessibility compared to the simpler pyridin-2-yl acetamide .

Antibacterial Activity

  • (S)-N-((3-(6-(4-(2-Chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (Compound 5): The oxazolidinone-acetamide hybrid demonstrates potent antibacterial activity against Gram-positive pathogens (MIC: ≤0.5 µg/mL). The target compound’s lack of an oxazolidinone moiety may limit similar efficacy but could reduce toxicity risks .
  • 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide (CAS: 578753-87-4): The triazole-thioether group improves solubility and may enhance biofilm penetration compared to the target compound’s simpler structure .

Anticancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38): Exhibits IC₅₀ values of <1 µM against HCT-116 and MCF-7 cancer cells.

Key Observations :

  • Synthetic Complexity: Fused heterocycles (e.g., pyrido-thieno-pyrimidine ) require multi-step syntheses, whereas the target compound’s synthesis is likely more straightforward.
Pharmacological Potential and Limitations
  • Target Compound : The chloro and fluoro groups may confer resistance to oxidative metabolism, extending half-life. However, the lack of a sulfonyl or triazole group (as in ) could limit interactions with hydrophobic enzyme pockets.
  • Analogues with Enhanced Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide highlight the importance of extended aromatic systems for anticancer activity, suggesting that functionalizing the pyridine ring with similar groups could improve efficacy.

Biological Activity

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with chlorine and fluorine atoms, along with an acetamide group. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown their ability to inhibit p38 MAPK and phosphodiesterase 4 (PDE4), leading to reduced tumor necrosis factor-alpha (TNFα) release in vitro and in vivo, suggesting potential for treating inflammatory diseases .

2. Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties. Similar pyridine derivatives have been tested against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for some derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could interact with specific receptors or proteins, modulating signal transduction pathways critical for inflammation and infection responses .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anti-inflammatoryCBS-3595Inhibition of TNFα release
AntimicrobialVarious derivativesMIC values against E. coli: 0.0195 mg/mL
Enzyme inhibitionSimilar compoundsInhibition of p38 MAPK

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory effects of related compounds, administration of this compound resulted in significant suppression of TNFα levels in rodent models. This suggests its potential application in treating chronic inflammatory conditions.

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of pyridine derivatives, including this compound. The results indicated promising activity against various bacterial strains, highlighting its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Substitution reactions on halogenated pyridine precursors (e.g., 5-chloro-3-fluoro-4-methylpyridin-2-amine) using acetic anhydride or acetyl chloride under reflux conditions.
  • Step 2 : Solvent selection (e.g., dichloromethane or THF) and catalysis (e.g., DMAP) to enhance reaction efficiency.
  • Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Critical Parameters : Monitor reaction temperature (60–80°C) and stoichiometry to avoid side products like N-oxide derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR, methyl group integration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₈H₈ClFN₂O).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving ambiguities in halogen positioning and acetamide conformation .

Q. What are the common derivatives or analogs of this compound, and how do their reactivities differ?

  • Derivatives :

  • Oxidation : Pyridine N-oxide formation under strong oxidizing conditions (e.g., mCPBA).
  • Reduction : Catalytic hydrogenation to yield 5-chloro-3-fluoro-4-methylpyridin-2-amine.
  • Substitution : Halogen exchange (e.g., Cl → Br using HBr/AcOH) or methyl group functionalization .
    • Reactivity Trends : Fluorine’s electronegativity reduces nucleophilic substitution at C-3, while the acetamide group facilitates condensation reactions (e.g., with aldehydes) .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamics be optimized for large-scale synthesis without compromising yield?

  • Methodology :

  • Kinetic Studies : Use in situ FTIR or HPLC to track intermediate formation (e.g., amide coupling efficiency).
  • Thermodynamic Profiling : Screen solvents (polar aprotic vs. non-polar) to stabilize transition states and reduce activation energy.
  • Scale-Up Challenges : Address exothermicity via controlled addition of acetylating agents and use of flow reactors for heat dissipation .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. analgesic) across studies?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity, COX inhibition for analgesia).
  • Structural Validation : Ensure compound purity via orthogonal techniques (e.g., HPLC-MS) to rule out impurities influencing bioactivity.
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict target interactions (e.g., bacterial enzymes vs. neuronal receptors) .

Q. How does the compound’s crystal packing influence its physicochemical properties and bioavailability?

  • Methodology :

  • Crystallography : Resolve crystal structures (space group, unit cell parameters) to identify hydrogen-bonding networks (e.g., N-H···O/F interactions).
  • Solubility Analysis : Correlate lattice energy (from DSC/TGA) with solubility profiles in biorelevant media (FaSSIF/FeSSIF).
  • Bioavailability Prediction : Use computational tools (e.g., SwissADME) to estimate logP and membrane permeability based on crystal data .

Q. What are the key challenges in analyzing fluorinated and chlorinated by-products during degradation studies?

  • Methodology :

  • Degradation Pathways : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), or photolytic conditions (ICH Q1B guidelines).
  • Analytical Challenges : Differentiate between Cl/F-containing fragments via LC-MS/MS with isotope pattern analysis.
  • Mitigation : Use quenching agents (e.g., Na₂S₂O₃ for peroxides) and stabilize labile intermediates at low temperatures .

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